N-(5-chloro-2-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the various substituents. Common reagents and conditions might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 5-chloro-2-methoxyphenyl group: This might involve nucleophilic substitution reactions.
Attachment of the 2,3-dihydro-1,4-benzodioxin-6-yl group: This could involve coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could occur at various sites, depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution reactions might be common, especially involving the chloro group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution might introduce new functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigation of its biological activity and mechanism of action.
Industrial Applications: Possible use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the 2,3-dihydro-1,4-benzodioxin-6-yl group.
N-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Has a phenyl group instead of the 2,3-dihydro-1,4-benzodioxin-6-yl group.
Uniqueness
The presence of the 2,3-dihydro-1,4-benzodioxin-6-yl group might confer unique biological properties or reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H15ClN2O5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15ClN2O5/c1-24-15-5-3-12(20)9-13(15)21-19(23)14-10-17(27-22-14)11-2-4-16-18(8-11)26-7-6-25-16/h2-5,8-10H,6-7H2,1H3,(H,21,23) |
InChI Key |
BXICPEYXEHVMNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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